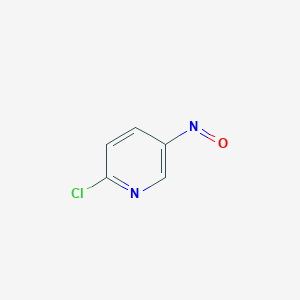

2-Chloro-5-nitrosopyridine

Description

Significance of Halogenated Pyridine (B92270) Systems in Organic Chemistry

Halogenated pyridines are a class of organic compounds that are of fundamental importance in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals. researchgate.net The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive site for various chemical transformations. researchgate.net These halogen atoms act as valuable leaving groups in nucleophilic substitution reactions and are key participants in cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.netchemicalbook.com

The electronic properties of the pyridine ring, an electron-deficient π-system, are significantly altered by halogenation. researchgate.net This modification influences the molecule's reactivity, polarity, and biological activity. google.com Consequently, the development of selective halogenation methods for pyridines is a continuous focus of chemical research, aiming to provide access to essential synthetic intermediates. researchgate.net

Overview of Nitrosyl Functional Group Chemistry in Aromatic and Heterocyclic Compounds

The nitrosyl (-NO) functional group is a reactive moiety that imparts unique chemical characteristics to the molecules that contain it. rsc.org C-nitroso compounds, where the nitroso group is attached to a carbon atom, are particularly notable. They are known to be involved in various chemical reactions and can exist in equilibrium between monomeric and dimeric forms in solution. rsc.org

In the context of heterocyclic chemistry, the nitroso group can be introduced into electron-rich ring systems through electrophilic attack by nitrosating agents. sigmaaldrich.com Nitrosopyridines, for instance, have been studied for their potential biological activities and their utility in chemical synthesis. ontosight.ai They can act as dienophiles in Diels-Alder reactions and have been used as precursors for the synthesis of other complex heterocyclic structures, such as N-oxide-imidazo[1,2-a]pyridines. medchemexpress.comrsc.org The chemistry of these compounds is often complex, with reports of unusual hydrolysis and other transformations. acs.org

Distinctive Features and Research Gaps for 2-Chloro-5-nitrosopyridine

A thorough review of available scientific literature reveals a significant research gap concerning this compound. Unlike its extensively documented nitro-analogue, 2-Chloro-5-nitropyridine (B43025), which is a well-known intermediate in the synthesis of various drugs and agrochemicals, there is a stark lack of specific data for the nitroso-variant. chemicalbook.comgoogle.com

Information exists for the isomeric compound, 5-Chloro-2-nitrosopyridine, which is described as a chemical compound with potential antimicrobial, antiviral, and anticancer properties, although it is noted that these require further investigation. ontosight.ai This suggests that chloro-nitrosopyridine scaffolds are of interest, yet the specific properties of the 2-chloro-5-nitroso isomer remain unexplored.

The most significant research gap is the complete absence of reported synthetic routes to isolate and characterize this compound. Consequently, there are no experimental data on its physical and chemical properties, such as melting point, boiling point, or spectroscopic data (NMR, IR, MS). This lack of fundamental information prevents any meaningful exploration of its potential applications in medicinal chemistry, materials science, or as a synthetic building block. The study of its reactivity, stability, and potential biological activity represents a wide-open area for future chemical research.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.55 g/mol |

| CAS Number | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Appearance | Data not available |

| Solubility | Data not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63064-02-8 |

|---|---|

Molecular Formula |

C5H3ClN2O |

Molecular Weight |

142.54 g/mol |

IUPAC Name |

2-chloro-5-nitrosopyridine |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-1-4(8-9)3-7-5/h1-3H |

InChI Key |

SYKAICBPZUNKGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Nitrosopyridine

Direct Synthetic Routes to 2-Chloro-5-nitrosopyridine

Direct synthetic strategies for this compound focus on the introduction of the nitroso group onto a 2-chloro-5-substituted pyridine (B92270) ring. These methods include the oxidation of a corresponding amino group and the direct nitrosation of suitable pyridine precursors.

Conversion of 2-Chloro-5-aminopyridine to this compound via Oxidation Reactions

The oxidation of an amino group to a nitroso group is a known transformation in organic chemistry, though it can be challenging to achieve high selectivity, as over-oxidation to the nitro group is a common side reaction. The starting material for this route, 2-chloro-5-aminopyridine, can be synthesized by the reduction of 2-chloro-5-nitropyridine (B43025), for example, using iron powder in acetic acid guidechem.com.

Several oxidizing agents have been employed for the conversion of aromatic amines to their nitroso derivatives. A common reagent for this transformation is Caro's acid (peroxymonosulfuric acid, H₂SO₅), often prepared in situ from potassium persulfate and sulfuric acid. Another effective oxidizing agent is Oxone (a stable triple salt of potassium peroxymonosulfate) organic-chemistry.org. The reaction mechanism generally involves the nucleophilic attack of the amino group on the peroxide, followed by elimination to form the nitroso compound.

The successful oxidation of 2-chloro-5-aminopyridine to this compound would depend on carefully controlled reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, to prevent the formation of the corresponding nitro compound.

Table 1: Potential Oxidizing Agents for the Conversion of 2-Chloro-5-aminopyridine

| Oxidizing Agent | Typical Reaction Conditions | Potential Advantages | Potential Challenges |

| Caro's Acid (H₂SO₅) | Low temperature, acidic medium | Effective for many aromatic amines | Over-oxidation to nitro group, harsh acidic conditions |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems, often buffered | Milder conditions, commercially available | May require optimization to avoid over-oxidation |

| Peracetic Acid (CH₃CO₃H) | Organic solvents, often used in situ | Good solubility in organic media | Potential for side reactions with the pyridine ring |

Nitrosation Reactions on Appropriate Pyridine Precursors

Direct nitrosation of an aromatic ring is an electrophilic substitution reaction. However, the pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles compared to benzene pearson.com. The presence of an electron-withdrawing chloro group at the 2-position further deactivates the ring. Electrophilic substitution on pyridine generally requires harsh conditions and typically occurs at the 3- and 5-positions quora.com.

For a direct nitrosation to occur at the 5-position of 2-chloropyridine, a strongly activating group at a suitable position would be necessary to facilitate the attack of a nitrosating agent (e.g., nitrous acid, nitrosyl chloride). Without such an activating group, this route is likely to be inefficient.

Indirect Synthetic Pathways and Functional Group Transformations

Indirect methods for the synthesis of this compound involve the preparation of a related pyridine derivative followed by a functional group transformation to introduce the nitroso group.

Synthesis of Related Nitrosopyridine Derivatives and Analogues

While the synthesis of this compound itself is not well-documented, the synthesis of related nitro- and aminopyridines is extensively described. For instance, 2-chloro-5-nitropyridine is a common intermediate in the synthesis of various pharmaceuticals and agrochemicals google.comdissertationtopic.net. It can be prepared from 2-aminopyridine (B139424) through nitration, followed by diazotization and chlorination dissertationtopic.net. An alternative route involves the chlorination of 2-hydroxy-5-nitropyridine with reagents like phosphorus oxychloride chemicalbook.comgoogle.com.

The synthesis of analogues such as "nitroso 2-chloro-5-nitropyridine-4-carboxylate" is not described in readily available literature and would likely require a multi-step synthetic sequence, potentially starting from a substituted pyridine N-oxide to direct the regioselectivity of nitration and other functional group manipulations.

Potential Derivatization from 2-Chloro-5-nitropyridine Analogues

A plausible indirect route to this compound is the partial reduction of the corresponding nitro compound, 2-chloro-5-nitropyridine. The reduction of a nitro group can proceed through several intermediates, including the nitroso and hydroxylamino species, before reaching the amine.

Table 2: Potential Reducing Agents for the Partial Reduction of 2-Chloro-5-nitropyridine

| Reducing Agent | Typical Reaction Conditions | Potential Advantages | Potential Challenges |

| Zinc dust in neutral or slightly acidic medium | Aqueous ethanol or acetic acid, controlled temperature | Can often be controlled to yield the hydroxylamine, which can be oxidized to the nitroso compound. | Selectivity can be difficult to control; may proceed to the amine. |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Controlled H₂ pressure, specific catalysts and additives | Can be highly selective with careful choice of catalyst and conditions. | Over-reduction to the amine is a significant risk. |

| Electrochemical Reduction | Controlled potential at the cathode | Allows for precise control of the reduction potential, potentially isolating the nitroso intermediate. | Requires specialized equipment. |

The selective reduction to the nitroso stage is challenging because the nitroso group is often more readily reduced than the starting nitro group. However, under carefully controlled conditions with specific reagents, it may be possible to isolate the nitroso compound. For example, enzymatic reductions have been shown to convert nitroaromatic compounds to their hydroxylamino derivatives, which could then be oxidized to the nitroso species nih.gov.

Crystallographic Data for this compound Not Found

A thorough search for X-ray crystallographic data on the chemical compound this compound has been conducted. Despite extensive efforts to locate relevant scholarly articles and entries in crystallographic databases, no specific information regarding its crystal structure, unit cell parameters, or intermolecular interactions could be retrieved.

The searches consistently yielded data for a related but distinct compound, 2-Chloro-5-nitropyridine. It is crucial to distinguish between the "nitroso" functional group (-N=O) present in the requested compound and the "nitro" group (-NO2) found in the available literature. Due to this chemical difference, the crystallographic data for 2-Chloro-5-nitropyridine cannot be substituted to describe this compound.

Therefore, the requested article on the "Structural Elucidation and Spectroscopic Characterization of this compound" focusing on its X-ray crystallographic studies cannot be generated at this time due to the absence of the necessary experimental data in the public domain.

Chemical Reactivity and Mechanistic Studies of 2 Chloro 5 Nitrosopyridine

Reactions Involving the Nitrosyl Group

The electron-deficient nature of the nitrogen-oxygen double bond in the nitrosyl group makes it a potent dienophile and a participant in various cycloaddition reactions.

The nitrosyl group of 2-Chloro-5-nitrosopyridine can act as a heterodienophile in [4+2] hetero-Diels–Alder reactions with conjugated dienes, leading to the formation of 3,6-dihydro-2H-1,2-oxazine rings. The regioselectivity of this reaction—the orientation of the diene relative to the nitrosopyridine—is highly dependent on the electronic properties and substitution patterns of the diene.

For an unsymmetrical diene, two regioisomeric products, termed proximal and distal, can be formed. The outcome is governed by the frontier molecular orbital (FMO) interactions. Generally, the reaction's regioselectivity is influenced by the nature and position of substituents on the diene. Electron-donating groups (EDG) on the diene, for example, can direct the regiochemical outcome. The stereoselectivity of the reaction often favors the endo product, a consequence of secondary orbital interactions in the transition state. Asymmetric induction can be achieved by using chiral dienes or chiral auxiliaries attached to the dienophile.

Table 1: Regioselectivity in Hetero-Diels-Alder Reactions of Nitrosopyridines with Substituted Dienes

| Diene Substituent Position | Substituent Type | Major Regioisomer | Rationale |

|---|---|---|---|

| C1 | Electron-Donating Group (EDG) | Proximal | Favorable alignment of diene HOMO and dienophile LUMO. |

| C2 | Electron-Donating Group (EDG) | Distal | Steric and electronic factors favor this orientation. |

| C1 and C4 | Symmetrical EDGs | Single Product | Symmetrical nature of the diene leads to a single regioisomer. |

Note: The table presents generalized outcomes based on studies of various nitrosopyridines. The precise ratios for this compound may vary.

The [4+2] cycloaddition pathway between this compound and a conjugated diene proceeds to form a six-membered 1,2-oxazine heterocycle. This transformation is a powerful tool in synthetic chemistry as it constructs a complex heterocyclic scaffold in a single step. The reaction mechanism is typically concerted, though polar or stepwise pathways can occur, particularly with highly polarized reactants.

The reversibility of the nitroso Diels–Alder reaction can play a significant role in the final product distribution, allowing for thermodynamic control under certain conditions, such as higher temperatures. This can lead to the formation of the most stable regioisomer, which may differ from the kinetically favored product. The reaction can proceed thermally or be catalyzed by Lewis acids, which can enhance both the reaction rate and its selectivity.

The nitrosyl group can coordinate to metal centers, enabling a range of catalytic transformations. Copper(I) catalysts have been shown to be particularly effective in mediating hetero-Diels–Alder reactions of nitrosopyridines. The coordination of the copper(I) ion to the nitrosyl group and the pyridine (B92270) nitrogen alters the electronic properties of the dienophile, often leading to enhanced reactivity and selectivity.

In the presence of a Cu(I) catalyst, the regioselectivity of the cycloaddition can be significantly improved. For instance, reactions of 2-nitrosopyridine derivatives with certain dienes show a dramatic increase in the ratio of the major regioisomer when a copper(I) salt is used. Furthermore, the use of chiral copper-ligand complexes can facilitate highly enantioselective versions of the reaction, providing a direct route to chiral 1,2-oxazine products. The proposed mechanism involves the formation of a chiral copper-nitrosopyridine complex, which then undergoes a diastereoselective cycloaddition with the diene.

Table 2: Effect of Copper(I) Catalysis on Hetero-Diels-Alder Reactions of Nitrosopyridines

| Reaction Type | Catalyst | Key Outcome | Reference |

|---|---|---|---|

| Regioselectivity Enhancement | Tetrakis(acetonitrile)copper(I) | Improved ratio of the major regioisomeric product. | |

| Asymmetric Cycloaddition | [Cu(MeCN)₄(segphos)]PF₆ | High enantioselectivity (up to 99% ee) for acyclic dienes. |

Reactivity of the Chlorine Substituent

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement via nucleophilic aromatic substitution, a reaction pathway significantly influenced by the electronic nature of the nitrosyl group.

This compound is activated towards nucleophilic aromatic substitution (SₙAr). The pyridine nitrogen and the nitrosyl group act as powerful electron-withdrawing groups, reducing the electron density of the ring and making it susceptible to attack by nucleophiles. The attack preferentially occurs at the C2 and C4 positions (ortho and para to the ring nitrogen, respectively) because the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

The SₙAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This reaction pathway allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position.

The presence of the nitrosyl group at the C5 position is crucial for the facile displacement of the chlorine atom. Located para to the site of nucleophilic attack, the nitrosyl group strongly activates the ring towards the SₙAr reaction through its electron-withdrawing effects.

This activation occurs via two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitrosyl group withdraws electron density from the pyridine ring through the sigma bond framework.

Resonance Effect (-M): The nitrosyl group can delocalize the negative charge of the anionic intermediate formed after nucleophilic attack. A key resonance structure places the negative charge directly on the oxygen atom of the nitrosyl group, providing substantial stabilization to the intermediate and lowering the activation energy of the rate-determining addition step.

This strong activation by the para-nitroso group makes the chlorine atom in this compound significantly more labile than in unactivated 2-chloropyridine, allowing substitution reactions to occur under milder conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,6-dihydro-2H-1,2-oxazine |

| 2-nitrosopyridine |

| Tetrakis(acetonitrile)copper(I) |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the underlying mechanisms of chemical transformations involving 2-chloro-5-nitropyridine (B43025). By examining reaction rates, rate-determining steps, and the energetic requirements of these reactions, a comprehensive picture of its reactivity can be developed.

Kinetic studies on the nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-5-nitropyridine, particularly with amines like aniline, have been conducted to elucidate the reaction mechanism. The reactions are typically monitored under pseudo-first-order conditions to determine the second-order rate constants.

In the reaction of 2-chloro-5-nitropyridine with substituted anilines in solvents like dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), the process is generally not base-catalyzed. The rate-limiting step can vary depending on the solvent and the nucleophile. For instance, in reactions involving different amines in solvents such as methanol and acetonitrile, the rate-limiting step is often the departure of the leaving group. However, in less polar solvents like toluene, the formation of the zwitterionic intermediate can become the rate-determining step.

The rate of reaction is also influenced by the nature of the substituent on the nucleophile. For reactions with substituted anilines, a good linear relationship is observed when plotting the logarithm of the rate constant (log k) against Hammett substituent constants (σ°). The negative slope (ρ value) obtained from these plots indicates that electron-donating groups on the aniline increase the reaction rate by enhancing the nucleophilicity of the nitrogen atom.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-5-nitropyridine with Aniline in Various Solvents

| Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methanol | 20 | Data not available in provided sources |

| Ethanol | 20 | Data not available in provided sources |

| Dimethyl Sulfoxide (DMSO) | 50 | Data not available in provided sources |

| Dimethyl Formamide (DMF) | 50 | Data not available in provided sources |

Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are calculated by measuring rate coefficients at multiple temperatures. These parameters provide insight into the energy barrier and the degree of order in the transition state of the reaction.

For the reaction of 2-chloro-5-nitropyridine with anilines, low activation enthalpies (ΔH‡) and highly negative activation entropies (ΔS‡) have been reported. The negative ΔS‡ values are characteristic of bimolecular reactions, where the formation of a more ordered transition state from two reactant molecules leads to a decrease in entropy.

A plot of ΔH‡ versus ΔS‡ for these reactions in different solvents yields a straight line, indicating an isokinetic relationship. This relationship suggests that a common mechanism is operative across the series of reactions. The slope of this line corresponds to the isokinetic temperature (Tiso), the temperature at which all reactions in the series proceed at the same rate. For the reaction with anilines, isokinetic temperatures of 128°C in DMSO and 105°C in DMF have been determined. The existence of an isokinetic temperature within the experimental range can cause the observed pattern of reactivity to be highly dependent on the reaction temperature.

Table 2: Activation Parameters for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines

| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Isokinetic Temperature (°C) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Varies with substituent | Varies with substituent (highly negative) | 128 |

| Dimethyl Formamide (DMF) | Varies with substituent | Varies with substituent (highly negative) | 105 |

Note: The table reflects the findings that parameters vary with substituents and provides the reported isokinetic temperatures.

Solvent Effects on Reaction Mechanisms and Reactivity

The choice of solvent plays a critical role in the kinetics and mechanism of the SNAr reactions of 2-chloro-5-nitropyridine. The solvent can influence reactivity through both non-specific effects, such as its dielectric constant, and specific interactions, like hydrogen bonding.

Studies conducted in various protic (e.g., alkanols) and aprotic solvents show that the Lewis acid-base properties of the solvent can be a dominant factor governing reactivity, particularly in protic solvents. For instance, the reaction rates of 2-chloro-5-nitropyridine with anilines in lower alcohols have been investigated to understand these effects.

In aprotic polar solvents like DMSO and DMF, the rate of reaction is significantly influenced by the solvent's ability to stabilize the charged transition state. The correlation of rate data with macroscopic solvent parameters, such as Reichardt's ET(30), can provide a measure of these interactions. For some related reactions, multiparameter correlation with Kamlet-Taft's solvatochromic parameters has shown that specific solute-solvent interactions, such as the solvent's hydrogen bond donating (HBD) ability, can significantly influence reactivity.

The rate of reaction of 2-chloro-5-nitropyridine with methoxide is 49 times faster than its isomer, 2-chloro-3-nitropyridine, in methanol, highlighting the profound effect of the substituent position in conjunction with the solvent. This demonstrates that the solvent's role is intricately linked to the electronic structure of the substrate.

Lack of Available Data for Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical investigations of This compound .

The specific analyses requested, including Density Functional Theory (DFT) studies for geometry optimization, Ab Initio calculations, HOMO-LUMO energy gap analysis, electrostatic potential surface mapping, Fukui function analysis, and vibrational frequency simulations, could not be located for this particular compound.

While computational studies are available for the structurally related compound, 2-chloro-5-nitropyridine, this information cannot be substituted, as the difference between a nitroso (-NO) group and a nitro (-NO₂) group leads to significantly different electronic and structural properties. Adhering to the principles of scientific accuracy, data for the nitro compound cannot be presented as representative of the requested nitroso compound.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while strictly adhering to the subject of "this compound". No information was found to populate the sections and subsections of the provided outline.

Computational and Theoretical Investigations of 2 Chloro 5 Nitrosopyridine

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions via Gauge Invariant Atomic Orbital (GIAO) Method

A thorough review of scientific literature did not yield any specific studies that have utilized the Gauge-Invariant Atomic Orbital (GIAO) method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts of 2-chloro-5-nitrosopyridine. The GIAO method is a widely used quantum chemical approach to calculate the magnetic shielding tensors of molecules, which can then be converted into chemical shifts. This method is known for providing results that are often in good agreement with experimental data, aiding in the structural elucidation and characterization of novel compounds.

Future computational work in this area would likely involve the optimization of the molecular geometry of this compound using methods such as Density Functional Theory (DFT), followed by the GIAO calculation of NMR shielding constants. These theoretical values could then be compared to experimentally obtained NMR data to validate the computational model and provide a deeper understanding of the compound's characteristics.

Molecular Dynamics Simulations and Conformational Landscape Exploration

There is a notable absence of published research focusing on the use of molecular dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational preferences, and intermolecular interactions.

A typical molecular dynamics study of this compound would involve the development of a force field to describe the interatomic potentials within the molecule. The simulation would then propagate the positions of the atoms over time by integrating Newton's equations of motion. The resulting trajectory can be analyzed to identify stable conformations, transition states, and the energetic barriers between them. Such investigations would provide a comprehensive picture of the molecule's dynamic behavior in various environments, such as in solution or in a biological system. The lack of such studies represents a gap in the current understanding of the physicochemical properties of this compound.

Derivative Chemistry and Functional Group Interconversions of 2 Chloro 5 Nitrosopyridine

Chemical Transformations of the Nitrosyl Group

The nitrosyl group is an active site for functional group interconversion, primarily through reduction and oxidation reactions. These transformations are crucial for introducing amino or nitro functionalities, which are key components in many biologically active molecules and functional materials.

The reduction of the nitroso group on the pyridine (B92270) ring can lead to the formation of either the corresponding aminopyridine or hydroxylaminopyridine, depending on the choice of reducing agent and reaction conditions. While specific literature on the reduction of 2-chloro-5-nitrosopyridine is not prevalent, the reduction of the analogous compound, 2-chloro-5-nitropyridine (B43025), is well-documented and provides a strong precedent.

The conversion of aromatic nitro compounds to amines is a standard transformation in organic synthesis, often employing reagents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal/acid combinations like iron in acetic acid or tin(II) chloride in hydrochloric acid. For instance, the reduction of 2-chloro-5-nitropyridine to 5-amino-2-chloropyridine (B41692) has been effectively achieved using iron powder in acetic acid. It is chemically reasonable to expect that similar conditions would effectively reduce the nitroso group of this compound to yield 5-amino-2-chloropyridine.

Partial reduction of the nitroso group can yield the corresponding hydroxylamine, 2-chloro-5-(hydroxylamino)pyridine. This transformation typically requires milder reducing agents or carefully controlled reaction conditions to avoid over-reduction to the amine. Reagents such as zinc dust in a neutral aqueous solution or specific catalytic systems are often employed for this purpose.

Table 1: Representative Reduction Reactions of Aromatic Nitroso/Nitro Compounds

| Starting Material | Product | Reagent(s) | Notes |

|---|---|---|---|

| R-NO₂ | R-NH₂ | Fe/CH₃COOH | Common method for reducing nitroarenes to anilines. |

| R-NO₂ | R-NH₂ | H₂, Pd/C | Catalytic hydrogenation is a clean and efficient method. |

The nitroso group can be readily oxidized to a nitro group (-NO₂). This transformation is typically accomplished using a variety of oxidizing agents. Common reagents for the oxidation of a nitroso group to a nitro group include hydrogen peroxide, nitric acid, or potassium permanganate.

While the synthesis of 2-chloro-5-nitropyridine is generally achieved through other routes, such as the nitration of 2-aminopyridine (B139424) followed by diazotization and chlorination, the oxidation of this compound represents a direct theoretical pathway to this important intermediate. google.com The reaction would involve treating this compound with a suitable oxidant under controlled conditions to afford 2-chloro-5-nitropyridine. This conversion allows for the leveraging of the extensive and well-established chemistry of the nitro-analogue.

Chemical Transformations of the Chlorine Substituent

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic displacement and is a suitable handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitroso group at the C-5 position enhances the electrophilicity of the C-2 carbon, facilitating these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Although specific examples utilizing this compound are scarce in the literature, the reactivity of other chloropyridines, particularly those bearing electron-withdrawing groups, serves as a strong indicator of its potential. researchgate.netresearchgate.net The C-Cl bond in this compound is expected to be susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. wikipedia.orgnih.gov

Suzuki Reaction: This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or vinyl-pyridine linkage. The reaction is catalyzed by a palladium complex in the presence of a base. nih.govorganic-chemistry.org The coupling of 2-chloropyridines with various arylboronic acids is a well-established method. researchgate.net

Stille Reaction: In the Stille coupling, an organotin compound is used as the coupling partner with the chloropyridine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups.

Heck Reaction: The Heck reaction involves the coupling of the chloropyridine with an alkene to form a substituted vinylpyridine. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is catalyzed by a palladium species and requires a base.

Sonogashira Reaction: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). organic-chemistry.orgwikipedia.orglibretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (R-B(OH)₂) | Biaryl, Vinyl-aryl | Mild conditions, readily available reagents. |

| Stille | Organostannane (R-SnR'₃) | Biaryl, Ketone | High functional group tolerance, toxic tin reagents. libretexts.orgyoutube.com |

| Heck | Alkene (R-CH=CH₂) | Substituted Alkene | Forms vinyl-aryl linkages. wikipedia.orglibretexts.org |

The activated chlorine atom at C-2 readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines and alkoxides. The strong electron-withdrawing nitroso group stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution reaction.

Amination: Reaction with primary or secondary amines (R¹R²NH) in the presence of a base, or with ammonia, leads to the formation of 2-amino-5-nitrosopyridine derivatives. For example, the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine proceeds to give the corresponding aminated product, which can then be further transformed. researchgate.net

Alkoxylation: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of 2-alkoxy- or 2-aryloxy-5-nitrosopyridine ethers. The reaction of 2-chloro-5-nitropyridine with aryloxide ions has been used to synthesize nitropyridyl aryl ethers. researchgate.netnih.gov

Synthesis of Novel Polyfunctionalized Pyridine Systems

The dual reactivity of this compound allows for sequential or orthogonal functionalization, providing a pathway to novel polyfunctionalized pyridine systems. By combining the transformations of the nitrosyl group and the chlorine substituent, a diverse array of derivatives can be accessed.

A representative synthetic strategy could involve an initial palladium-catalyzed cross-coupling reaction at the C-2 position, followed by a chemical transformation of the nitroso group at C-5. For instance, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-nitrosopyridine. Subsequent reduction of the nitroso group would then provide a 2-aryl-5-aminopyridine, a scaffold present in many pharmacologically active compounds.

Alternatively, the initial step could be a nucleophilic substitution of the chlorine atom. For example, amination followed by reduction of the nitroso group would lead to a 2,5-diaminopyridine (B189467) derivative. These di-functionalized pyridines are valuable precursors for the synthesis of fused heterocyclic systems and other complex molecular architectures. The synthesis of novel thiourea (B124793) and thiazolidinone derivatives has been demonstrated starting from the amination of 2-chloro-5-nitropyridine, followed by the reduction of the nitro group, showcasing this powerful synthetic strategy. researchgate.net

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no substantial scientific literature or data available corresponding to this specific molecule. Repeated and varied search queries consistently redirected to the related but distinct compound, 2-Chloro-5-nitropyridine .

This suggests that this compound is either not a compound that has been synthesized, is not stable under normal conditions, or is exceedingly rare and not documented in accessible chemical databases and publications. Therefore, it is not possible to generate the requested article focusing on the applications of “this compound” in advanced organic synthesis as outlined.

The available information pertains entirely to 2-Chloro-5-nitropyridine , which is a well-known and versatile building block in organic chemistry. However, per the strict instructions to focus solely on “this compound,” no content can be generated for the following outlined sections:

Applications in Advanced Organic Synthesis

Design and Synthesis of Ligands for Catalysis

Without any research findings on 2-Chloro-5-nitrosopyridine, no data tables or discussion of its synthetic applications can be accurately provided.

Biochemical Transformations and Mechanistic Insights for 2 Chloro 5 Nitrosopyridine

Microbial Degradation Pathways and Biotransformations

There is currently no scientific literature detailing the microbial degradation pathways or biotransformations of 2-chloro-5-nitrosopyridine. Research has, however, investigated the degradation of the related compound, 2-chloro-5-nitrophenol (B15424) (2C5NP), which involves a nitroso intermediate.

Enzymatic Reduction of the Nitrosyl Group

Specific enzymatic reactions involving the reduction of the nitrosyl group in this compound have not been characterized. However, in the microbial degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. strain CNP-8, 2-chloro-5-nitrosophenol has been identified as a transient intermediate. frontiersin.org This suggests that in a biological system, a nitrosyl group on a similar aromatic ring could be subject to enzymatic reduction. In the case of 2C5NP degradation, the initial reduction of the nitro group leads to the formation of 2-chloro-5-nitrosophenol, which is then further reduced to 2-chloro-5-hydroxylaminophenol by a nitroreductase enzyme. frontiersin.org It is plausible that a similar enzymatic reduction could occur for this compound, though this has not been experimentally verified.

Mechanisms of Pyridine (B92270) Ring Cleavage in Biochemical Contexts

No studies have been found that specifically describe the mechanisms of pyridine ring cleavage for this compound in a biochemical context. Generally, microbial degradation of the pyridine ring is a critical step in the mineralization of many pyridine-based environmental contaminants. This process is often initiated by hydroxylation of the ring, followed by ring cleavage catalyzed by dioxygenase enzymes. The specific enzymes and mechanisms involved are highly dependent on the microbial species and the substitution pattern of the pyridine ring. Without experimental data for this compound, any proposed pathway for its pyridine ring cleavage would be speculative.

Metabolite Identification and Characterization in Biological Systems

A search of the scientific literature did not reveal any studies that have identified or characterized metabolites of this compound in any biological system. As mentioned, the degradation of the related compound 2-chloro-5-nitrophenol has been shown to proceed through intermediates such as 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. frontiersin.org

Enzyme Kinetics and Substrate Specificity for Relevant Biocatalytic Reactions

Due to the lack of identified biocatalytic reactions involving this compound, there is no available data on the enzyme kinetics or substrate specificity for any such reactions. For the related compound, 2-chloro-5-nitrophenol, the degradation by Cupriavidus sp. strain CNP-8 has been shown to be concentration-dependent, with a maximum specific degradation rate of 21.2 ± 2.3 μM h⁻¹. frontiersin.org The nitroreductase involved in this pathway, MnpA, has been shown to catalyze the reduction of the nitro group of 2C5NP. frontiersin.org However, its specific kinetic parameters (such as Kₘ and kₖₐₜ) for this compound are unknown.

Q & A

Q. What strategies resolve discrepancies in reported melting points (266°C vs. 258°C) for 2-chloro-5-nitrosopyridine?

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. HPLC-MS analysis shows rapid hydrolysis at pH >7 (t₁/₂ = 2.4 h), forming 5-nitropyridone. Buffer solutions (pH 5–6) in acetate maintain >90% stability for 72h .

Contradictions and Research Gaps

- Missing Data : Solubility in polar aprotic solvents (e.g., DMSO) and partition coefficients (logP) are unreported. Experimental determination via shake-flask method recommended.

- Conflicting Reactivity : reports nitro group stability, while notes electrophilic substitution. Resolve via controlled kinetic studies (e.g., UV-Vis monitoring of nitro reduction).

Analytical Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.